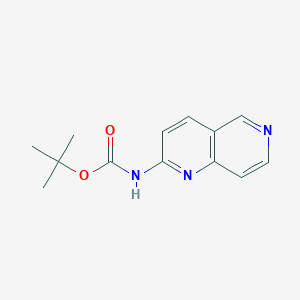
(S)-2-HYDROXYBUTYL P-TOSYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-HYDROXYBUTYL P-TOSYLATE is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a hydroxybutyl group attached to a p-toluenesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-HYDROXYBUTYL P-TOSYLATE typically involves the reaction of p-toluenesulfonyl chloride with 2-hydroxybutanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+2-Hydroxybutanol→2-Hydroxybutyl p-toluenesulfonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-HYDROXYBUTYL P-TOSYLATE primarily undergoes nucleophilic substitution reactions (SN2 reactions) due to the presence of the good leaving group, the p-toluenesulfonate moiety. It can also participate in esterification and transesterification reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to promote the esterification of 2-hydroxybutyl p-toluenesulfonate with carboxylic acids.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted butyl derivatives.
Esterification: The major products are esters formed by the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
(S)-2-HYDROXYBUTYL P-TOSYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (S)-2-HYDROXYBUTYL P-TOSYLATE involves its ability to act as an electrophile in nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom of the hydroxybutyl group. This results in the formation of substituted products.
Comparación Con Compuestos Similares
- Butyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
Comparison: (S)-2-HYDROXYBUTYL P-TOSYLATE is unique due to the presence of the hydroxy group, which allows for additional reactivity compared to other alkyl p-toluenesulfonates. This hydroxy group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H16O4S |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
2-hydroxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3 |
Clave InChI |
UVSOURZMHXZMJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ETHYL N-(2-CYANO-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}ACETYL)CARBAMATE](/img/structure/B8771759.png)
![N-propyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8771760.png)





![2-[(2-chlorophenyl)amino]-5-ethyl-1,3-thiazol-4(5H)-one](/img/structure/B8771811.png)




